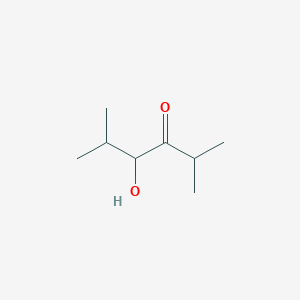

4-Hydroxy-2,5-dimethylhexan-3-one

Vue d'ensemble

Description

4-Hydroxy-2,5-dimethylhexan-3-one is an organic compound with the molecular formula C8H16O2. It is a pale-yellow to yellow-brown liquid at room temperature and is known for its unique chemical properties and applications in various fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,5-dimethylhexan-3-one typically involves aldol reactions. One common method includes reacting an α-hydroxyaldehyde or an α-ketoaldehyde with an α-hydroxyketone in the presence of an organocatalyst such as aldolase, proline, or pyrrolidine . The reaction conditions usually require room temperature and a controlled environment to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale aldol reactions using similar catalysts and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring the compound’s availability for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxy-2,5-dimethylhexan-3-one undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products:

Oxidation: Ketones and aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagent used

Applications De Recherche Scientifique

Food Industry

4-Hydroxy-2,5-dimethylhexan-3-one is widely recognized for its pleasant aroma and is used as a flavoring agent in the food industry. It contributes to the caramel-like flavor profile in various food products. Its sensory properties make it a valuable ingredient in flavor development and optimization.

Chemical Synthesis

In organic chemistry, HDMF serves as an intermediate for synthesizing various organic compounds. Its unique structure allows for diverse chemical reactions such as oxidation, reduction, and substitution. For instance:

| Reaction Type | Example Reagents | Products |

|---|---|---|

| Oxidation | KMnO4 | Ketones |

| Reduction | NaBH4 | Alcohols |

| Substitution | SOCl2 | Substituted derivatives |

These reactions are crucial for modifying functional groups to enhance properties or create new derivatives .

Biological Research

Research indicates that HDMF exhibits potential biological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various pathogens, including antibiotic-resistant strains of Candida albicans. It inhibits cell cycle progression in fungi, suggesting potential as an anti-infective agent.

- Antioxidant Properties : HDMF acts as both a pro-oxidant and antioxidant, interacting with reactive oxygen species (ROS). This dual functionality may be beneficial in therapeutic applications aimed at oxidative stress mitigation.

Antifungal Activity

A study showed that HDMF could arrest the cell cycle of Candida albicans at the S and G2/M phases, indicating its potential use in treating fungal infections. The results highlight its promise as a candidate for further development in antifungal therapies .

Absorption and Metabolism

Research on the pharmacokinetics of HDMF indicated rapid absorption following oral administration, reaching peak plasma concentrations within 15–45 minutes. Metabolic studies using Caco-2 cell monolayers revealed passive diffusion transport without saturation at high concentrations .

Mécanisme D'action

The mechanism of action of 4-Hydroxy-2,5-dimethylhexan-3-one involves its interaction with specific molecular targets and pathways. It can undergo glucosylation catalyzed by enzymes such as UGT74AF3, leading to the formation of β-D-glucosides. This modification can affect the compound’s biological activity and stability .

Comparaison Avec Des Composés Similaires

4-Hydroxy-2,5-dimethylhexan-3-one can be compared with other similar compounds such as:

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF): Known for its caramel-like aroma and used in the food industry.

2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF): Another important aroma compound with similar sensory properties

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound.

Activité Biologique

4-Hydroxy-2,5-dimethylhexan-3-one (HDMF) is an organic compound with significant biological activity and diverse applications in various fields, including chemistry, biology, and medicine. This article reviews the compound's biological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a six-carbon chain with two methyl groups at the second and fifth positions and a hydroxyl group at the fourth position. The compound exists in tautomeric forms (keto and enol), with the enol form generally being more stable under certain conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. One notable mechanism involves glucosylation catalyzed by enzymes such as UGT74AF3, leading to the formation of β-D-glucosides. This modification can significantly influence the compound's biological activity and stability.

Antimicrobial Properties

Research indicates that this compound exhibits broad-spectrum antimicrobial activities. In studies involving various human pathogenic microorganisms, including antibiotic-resistant strains, the compound demonstrated significant antimicrobial effects without causing hemolysis in human erythrocytes. Specifically, it has been shown to inhibit the dimorphism of Candida albicans, a key factor in its pathogenesis .

Antioxidant Activity

The compound functions as both a pro-oxidant and an anti-oxidant. It has been observed to interact with reactive oxygen species (ROS), suggesting potential protective roles against oxidative stress in biological systems. This dual functionality may be beneficial in developing therapeutic agents aimed at mitigating oxidative damage in cells .

Case Studies and Research Findings

- Antifungal Activity : A study demonstrated that HDMF arrested the cell cycle of Candida albicans at the S and G2/M phases, indicating its potential as an anti-infective agent against fungal infections. The results suggested that HDMF could serve as a promising candidate for further development in treating fungal diseases .

- Absorption and Metabolism : Following oral administration, HDMF was absorbed rapidly into plasma, reaching peak concentrations within 15–45 minutes. Its metabolic conversion was examined using Caco-2 cell monolayers, revealing that transport occurred via passive diffusion without saturation even at high concentrations .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Applications |

|---|---|---|

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Antioxidant; flavoring agent | Used in food industry for flavor enhancement |

| 2,5-Dimethyl-4-methoxy-3(2H)-furanone | Antioxidant; antimicrobial | Flavoring agent; aroma compound |

These compounds share structural similarities but exhibit distinct biological properties and applications.

Propriétés

IUPAC Name |

4-hydroxy-2,5-dimethylhexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-5(2)7(9)8(10)6(3)4/h5-7,9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYRRYXXNJLYLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30281800 | |

| Record name | 4-hydroxy-2,5-dimethylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815-77-0 | |

| Record name | 815-77-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydroxy-2,5-dimethylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.